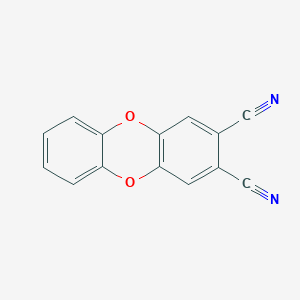

Oxanthrene-2,3-dicarbonitrile

説明

However, extensive data exists for structurally related bicyclic and polycyclic dicarbonitrile compounds, such as pyrazine-2,3-dicarbonitrile, quinoxaline-2,3-dicarbonitrile, and naphthalene-2,3-dicarbonitrile derivatives. These compounds share critical functional and structural similarities, including aromatic cores, electron-deficient characteristics due to nitrile groups, and versatile reactivity in synthetic and applied chemistry. This article focuses on these analogues, leveraging the available evidence to draw comparative insights.

Pyrazine-2,3-dicarbonitrile (C₆H₂N₄) is a bicyclic aromatic compound with two adjacent cyano groups. It serves as a precursor for synthesizing heterocyclic systems, such as triazolophthalazines, via nucleophilic substitutions or cyclization reactions . Substituents on the pyrazine ring significantly influence reactivity; for example, electron-withdrawing groups (e.g., nitro) reduce yields in aminodehalogenation reactions due to decreased amine basicity , while electron-donating substituents (e.g., alkyl or aryl groups) modulate intramolecular charge transfer (ICT) and electrochemical properties .

特性

分子式 |

C14H6N2O2 |

|---|---|

分子量 |

234.21 g/mol |

IUPAC名 |

dibenzo-p-dioxin-2,3-dicarbonitrile |

InChI |

InChI=1S/C14H6N2O2/c15-7-9-5-13-14(6-10(9)8-16)18-12-4-2-1-3-11(12)17-13/h1-6H |

InChIキー |

QASYMFFHVIZHGH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C(=C3)C#N)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE typically involves cyano-activated fluoro displacement reactions. This method uses cyanodifluorobenzenes and catechols in dimethylformamide (DMF) at elevated temperatures (around 130°C) in the presence of potassium carbonate . The reaction is highly efficient, often yielding the desired product in nearly quantitative amounts.

Industrial Production Methods

While specific industrial production methods for 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic reagents and by-products.

化学反応の分析

科学研究への応用

オキサンテン-2,3-ジカルボニトリルは、科学研究にいくつかの応用があります。

科学的研究の応用

Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.

Biology: Its interactions with biological systems can be studied to understand its effects at the molecular level.

Medicine: Research into its potential therapeutic applications or toxicological effects can provide insights into its safety and efficacy.

Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

作用機序

類似化合物の比較

類似化合物

1-オキソ-1H-フェナレン-2,3-ジカルボニトリル: 構造は類似していますが、反応性と用途が異なります.

2,3-ナフタレンジカルボニトリル: ジカルボニトリル官能基を共有していますが、コア構造が異なります.

オキシランカルボニトリル: オキシラン基とニトリル基の両方を持つ二官能性化合物であり、様々な合成用途に使用されます.

独自性

オキサンテン-2,3-ジカルボニトリルは、オキサンテンコアと2つのニトリル基を組み合わせたことにより、蛍光センシングや医薬品化学における独自の反応性と用途を提供します。 様々な化学反応を起こし、官能化誘導体を形成する能力により、科学研究における貴重な化合物となっています.

類似化合物との比較

Comparative Analysis of Dicarbonitrile Analogues

Functional and Application-Based Comparisons

Photophysical Properties

- Naphthalene-2,3-dicarbonitrile Derivatives: 6,7-Disubstituted variants form naphthalocyanines for nonlinear optics and photoacoustic imaging .

- Pyrazine-2,3-dicarbonitrile Derivatives: Electron-donor-acceptor systems (e.g., DCDPP-2TPA) exhibit aggregation-induced emission (AIE) for nanoparticle-based sensing .

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups (EWGs): Nitro substituents reduce nucleophilicity and reaction yields in pyrazine derivatives (e.g., 3-nitrobenzylamino derivative: 17% yield) .

- Electron-Donating Groups (EDGs): Alkyl/aryl amines enhance ICT in donor-acceptor systems, as seen in electrochemical studies .

- Steric Effects: Bulky substituents (e.g., diphenylamino) hinder synthesis due to poor nucleophilic displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。